1-Isopropil-4-fenilpiperazina

Descripción general

Descripción

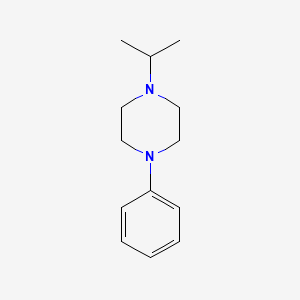

1-Isopropyl-4-phenylpiperazine is a chemical compound that features a piperazine ring substituted with an isopropyl group at the 1-position and a phenyl group at the 4-position. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Aplicaciones Científicas De Investigación

1-Isopropyl-4-phenylpiperazine has a broad range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a ligand in the study of receptor-ligand interactions.

Medicine: This compound is investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Métodos De Preparación

The synthesis of 1-Isopropyl-4-phenylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of aldehydes or mesylates as starting materials, followed by cyclization reactions to form the piperazine ring .

Análisis De Reacciones Químicas

1-Isopropyl-4-phenylpiperazine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Mecanismo De Acción

The mechanism of action of 1-Isopropyl-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades that result in changes in cellular function .

Comparación Con Compuestos Similares

1-Isopropyl-4-phenylpiperazine can be compared with other piperazine derivatives, such as:

1-Phenylpiperazine: Similar in structure but lacks the isopropyl group, leading to different pharmacological properties.

2-Phenylpiperazine: Another derivative with a phenyl group at a different position, affecting its chemical reactivity and biological activity.

4-Phenylpiperidine: A structurally related compound with a piperidine ring instead of a piperazine ring, resulting in distinct properties

Actividad Biológica

1-Isopropyl-4-phenylpiperazine (IPPP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

1-Isopropyl-4-phenylpiperazine is a piperazine derivative characterized by the following chemical structure:

This compound features a piperazine ring with an isopropyl group and a phenyl group attached, influencing its interaction with various biological targets.

1. Neuropharmacological Effects

IPPP has been studied for its effects on the central nervous system (CNS). Research indicates that it acts as a selective serotonin receptor agonist, influencing mood and anxiety levels. A study demonstrated that IPPP administration in animal models led to increased serotonin levels, suggesting potential applications in treating depression and anxiety disorders .

2. Antidiabetic Activity

Recent studies have highlighted the potential of IPPP as an antidiabetic agent. In vivo experiments conducted on rat models of diabetes showed that IPPP significantly increased insulin secretion without blocking adrenergic receptors. This mechanism suggests that IPPP could serve as a glucose-independent insulin secretagogue . The following table summarizes the effects observed in these studies:

| Compound | Effect on Insulin Secretion | Mechanism of Action |

|---|---|---|

| 1-Isopropyl-4-phenylpiperazine | Significant increase | Glucose-independent insulin secretion |

| PMS 812 | Similar effect | Novel imidazoline site interaction |

3. Interaction with Receptors

IPPP has shown affinity for various receptors, including dopamine and adrenergic receptors. It is particularly noted for its role as a dopamine D2 receptor antagonist, which may contribute to its neuropharmacological effects . The compound's interaction with these receptors can modulate neurotransmitter release, impacting both mood and metabolic processes.

Study 1: Antidiabetic Effects

A pivotal study evaluated the antidiabetic properties of IPPP in diabetic rats. The results indicated that treatment with IPPP resulted in normalized blood glucose levels comparable to non-diabetic controls. This effect was attributed to enhanced insulin secretion mediated by specific receptor interactions .

Study 2: Neuropharmacological Assessment

In another investigation, researchers assessed the impact of IPPP on anxiety-like behaviors in rodents. The findings revealed that administration of IPPP significantly reduced anxiety levels, corroborated by behavioral tests such as the elevated plus maze and open field test. These results support the potential use of IPPP in managing anxiety disorders .

Propiedades

IUPAC Name |

1-phenyl-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNQNTPUHRIZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481437 | |

| Record name | 1-ISOPROPYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57498-24-5 | |

| Record name | 1-ISOPROPYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.